molecular formula C18H22N4O2 B2919596 Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate CAS No. 903446-60-6

Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate

Cat. No. B2919596
CAS RN: 903446-60-6
M. Wt: 326.4
InChI Key: VIHNMZBOTFBRSK-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of this compound involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The synthesized compounds have shown promising neuroprotective and anti-inflammatory properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as a white solid with a melting point of 87–89°C .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, demonstrating the chemical flexibility and potential therapeutic uses of pyrimidine derivatives (Rahmouni et al., 2016). This study highlights the structure-activity relationship (SAR) within the pyrazolopyrimidine framework, indicating a strategic direction for developing novel therapeutics.

Antimicrobial and Antitubercular Activity

The antimicrobial and antitubercular efficacy of pyrimidine derivatives has been explored through various studies, showcasing their potential as lead compounds in drug discovery. For example, novel pyrimidine-pyrazole hybrids have been synthesized and evaluated against Mycobacterium tuberculosis, demonstrating significant activity and highlighting the potential for further development into antitubercular agents (Vavaiya et al., 2022).

Antioxidant and Radioprotective Activities

Research into the antioxidant and radioprotective properties of pyrimidine derivatives has led to the synthesis of compounds like ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These studies investigate their capacity to mitigate oxidative stress and potential applications in radioprotection (Mohan et al., 2014).

Antitumor Activity

Several pyrimidine derivatives have been investigated for their antitumor activities, with studies revealing their potential to inhibit tumor growth and serve as the basis for new anticancer agents. This includes research on compounds with pyrazolopyrimidine and thiazolopyrimidine frameworks, highlighting the diverse pharmacological applications of these chemical structures (Sherif et al., 1993).

Nonlinear Optical (NLO) Properties

The nonlinear optical properties of pyrimidine derivatives have been explored, indicating their potential applications in the field of optoelectronics. Studies demonstrate that these compounds can exhibit significant NLO behavior, suggesting their utility in developing new materials for technological applications (Hussain et al., 2020).

Biochemical Analysis

Biochemical Properties

It has been synthesized as a potential neuroprotective and anti-neuroinflammatory agent . It’s believed to interact with various enzymes and proteins, influencing their function and potentially altering biochemical pathways .

Cellular Effects

Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate has shown promising effects on various types of cells. In particular, it has been observed to exhibit neuroprotective properties, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Like any compound, it’s likely that its effects would vary with dosage, potentially exhibiting threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

It’s likely that it interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It’s possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It’s possible that it’s directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-3-24-17(23)16-13-19-18(20-14(16)2)22-11-9-21(10-12-22)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHNMZBOTFBRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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